1-{[1-(3-Bromobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione
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Overview
Description
“1-{[1-(3-Bromobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione” is a versatile chemical compound used in scientific research. It’s part of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .Molecular Structure Analysis
The molecule contains a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists . The structure allows for diverse applications, such as drug development, material synthesis, and catalysis.Scientific Research Applications
Antioxidant Activity of Mannich Bases
Mannich bases, such as 1-[(pyridin-2-yl amino) methyl] pyrrolidine-2,5-dione, have been identified for their effective performance in favor of antioxidant activity. Intensified vibrational analyses, including experimental and computed IR and Raman spectra, along with 1H and 13C NMR spectral analysis, have contributed to understanding the structure-property relationships of these compounds. Theoretical calculations, including natural bond orbital (NBO) analysis and frontier molecular orbital approach, have provided insights into the bonding behavior, intra-molecular charge transfer, and probable electrophilic and nucleophilic reactive sites in these systems, thereby elucidating their antioxidant mechanisms (Boobalan et al., 2014).
Synthesis and Biological Evaluation of Azetidinones
Azetidinones derived from Schiff's bases and isonicotinyl hydrazone have been synthesized and evaluated for their potential antidepressant and nootropic activities. These compounds demonstrate significant central nervous system (CNS) activity, suggesting the 2-azetidinone skeleton as a promising candidate for developing potent and safe CNS active agents (Thomas et al., 2016).
Antibacterial Activity of Pyrrolidine Derivatives
Pyrrolidine derivatives have shown moderate antibacterial activity against common pathogens like S. aureus and E. coli. These findings contribute to the ongoing search for new antibacterial agents with potential therapeutic applications (Angelov et al., 2023).
Radical Cyclization in Heterocycle Synthesis
Radical cyclization techniques have been employed to synthesize pyrimidine-annulated heterocycles, demonstrating the versatility of radical reactions in constructing complex molecular architectures. This approach has significant implications for the synthesis of novel heterocyclic compounds with potential pharmacological activities (Majumdar & Mukhopadhyay, 2003).
In Vitro Antibacterial, Antifungal, Antimalarial, and Antitubercular Activities
Spiro[pyrrolidin-2,3′-oxindoles], synthesized through exo-selective 1,3-dipolar cycloaddition reactions, have been screened for their in vitro antibacterial, antifungal, antimalarial, and antitubercular activities. These compounds exhibited activities comparable to established standard drugs, highlighting the potential of spirooxindole pyrrolidine derivatives in developing new therapeutic agents (Haddad et al., 2015).
Future Directions
The future directions for this compound could involve further exploitation of the β-lactam ring to yield biologically active new chemical entities exhibiting a variety of activities . This could guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
Properties
IUPAC Name |
1-[[1-(3-bromobenzoyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O3/c16-12-3-1-2-11(6-12)15(21)17-7-10(8-17)9-18-13(19)4-5-14(18)20/h1-3,6,10H,4-5,7-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGUJAIQNDHJLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2CN(C2)C(=O)C3=CC(=CC=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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